molecular formula C12H19NO2S2 B2863946 Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate CAS No. 1955523-62-2

Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate

Cat. No. B2863946
CAS RN: 1955523-62-2
M. Wt: 273.41
InChI Key: ZXIPZTXCYCMJBR-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate is a chemical compound with the CAS Number: 1955523-62-2 . It has a molecular weight of 273.42 and its IUPAC name is tert-butyl 2-cyano-3,3-bis(ethylthio)acrylate . It is in the form of an oil .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate is 1S/C12H19NO2S2/c1-6-16-11(17-7-2)9(8-13)10(14)15-12(3,4)5/h6-7H2,1-5H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate is an oil that is stored at room temperature . Its molecular weight is 273.42 .

Scientific Research Applications

Catalytic Asymmetric Synthesis

Compounds containing tert-butyl groups and related functionalities have been utilized in the development of chiral catalysts for asymmetric synthesis. For example, rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have shown excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This demonstrates their utility in the efficient preparation of chiral pharmaceutical ingredients, highlighting the importance of such structures in enhancing the selectivity and efficiency of catalytic reactions (Imamoto et al., 2012).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, which share the tert-butyl moiety, serve as versatile intermediates for the asymmetric synthesis of amines. This methodology allows for the preparation of a wide range of highly enantioenriched amines, demonstrating the significance of tert-butyl-based compounds in facilitating nucleophilic additions that lead to the synthesis of complex organic molecules with high stereocontrol (Ellman et al., 2002).

Catalytic Conjugate Additions

The utility of tert-butyl esters in catalytic processes is also exemplified by the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters. This reaction provides a general route to enantioenriched tert-butyl 3,3-diarylpropanoates, showcasing the role of tert-butyl esters in facilitating conjugate additions that yield products with significant synthetic value (Paquin et al., 2005).

Asymmetric Oxidation

The catalytic asymmetric oxidation of tert-butyl disulfide to tert-butanesulfinamides, tert-butyl sulfoxides, and tert-butanesulfinimines is another critical application. This process, which utilizes tert-butyl disulfide, a compound with tert-butyl groups, underlines the importance of such structures in oxidative transformations that lead to chiral molecules (Cogan et al., 1998).

properties

IUPAC Name

tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S2/c1-6-16-11(17-7-2)9(8-13)10(14)15-12(3,4)5/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIPZTXCYCMJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=C(C#N)C(=O)OC(C)(C)C)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate

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